molecular formula C8H18N2O2 B3031293 N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester CAS No. 232615-10-0

N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester

Cat. No. B3031293
M. Wt: 174.24 g/mol
InChI Key: IAUXDBLOXYFXKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of N-tert-butyl groups and hydrazine derivatives. For instance, N-tert-butanesulfinyl imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which suggests that similar methods could potentially be applied to synthesize N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester . Additionally, the synthesis of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles involves the design and synthesis of new derivatives, indicating that the tert-butyl group is a versatile moiety for the development of novel compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray single crystal diffraction. For example, the crystal structure of N-tert-butyl-N'-thio[O-(1-methylthioethylimino)-N'-methylcarbamic acid]-N,N'-dibenzoylhydrazine was elucidated, revealing a gauche conformation of the N–N bond . This information is valuable as it provides a basis for understanding the conformational preferences of N,N'-substituted hydrazine derivatives, which could be extrapolated to N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester.

Chemical Reactions Analysis

The chemical reactivity of N-tert-butyl and hydrazine derivatives is highlighted in the synthesis of various compounds. For instance, the tert-butanesulfinyl group in N-tert-butanesulfinyl imines activates the imines for the addition of nucleophiles and can be cleaved after nucleophilic addition . This suggests that the tert-butyl group in N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester may also influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester are not directly reported, the properties of similar compounds can provide some insights. For example, the crystallographic parameters and hydrogen bonding patterns of N-tert-butyl-N'-thio[O-(1-methylthioethylimino)-N'-methylcarbamic acid]-N,N'-dibenzoylhydrazine and N-tert-butyl-N'-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine suggest that the tert-butyl group and hydrazine moiety contribute to the stability and solubility of these compounds. These properties are likely to be relevant to N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester as well.

Scientific Research Applications

1. Insecticidal Evaluation

The synthesis and larvicidal activities of novel N-oxalyl derivatives, including tert-butyl esters, were evaluated in a study by Mao et al. (2004). They found that some compounds exhibited higher larvicidal activities than the reference compound, with the carboxylic acid substituent being essential for high activity. These derivatives also displayed different physical properties, such as improved solubility in organic solvents (Mao, Wang, Huang, Bi, Chen, Liu, & Shang, 2004).

2. Synthesis of Chiral N-Protected Amino Acid Esters

Chevallet et al. (2004) described an easy synthesis of N-protected amino acid esters, including tert-butyl esters. The study showed that treating urethane N-protected carboxyanhydrides (UNCAs) with tert-butanol yielded corresponding N-protected amino acid tert-butyl esters (Chevallet, Fehrentz, Kieć‐Kononowicz, Devin, Castel, Loffet, & Martinez, 2004).

3. Facile Synthesis of N-Protected Amino Acids

Chevallet et al. (1993) reported a facile synthesis of a variety of N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives. This process was simple, inexpensive, scalable, and proceeded without observable racemization (Chevallet, Garrouste, Malawska, & Martínez, 1993).

4. Selective tert-Butyl Ester Deprotection

A study by Kaul et al. (2004) explored chemoselective hydrolysis of tert-butyl esters in the presence of acid-labile groups. They found that PhF protected amines were compatible with Lewis acid deprotection conditions, leading to the preparation of various N-(PhF)amino acids from tert-butyl esters (Kaul, Brouillette, Sajjadi, Hansford, & Lubell, 2004).

5. Polymer-Bound Carbonic Anhydrides in N-Acylation

Martin, Shambhu, and Digenis (1978) studied the reaction of aminocephalosporanic acid tert-butyl ester with polystyrene-bound mixed carbonic-carboxylic anhydrides, leading to N-acylated derivatives (Martin, Shambhu, & Digenis, 1978).

6. Synthesis and Crystal Structure Analysis

Xia (2001) prepared and analyzed the crystal structure of a compound involving tert-butyl ester, contributing to the understanding of molecular configurations in such compounds (Xia, 2001).

7. Synthesis and Insecticidal Activity of N-tert-butyl-N,N'-diacylhydrazines

Wang et al. (2011) synthesized new N-tert-butyl-N,N'-diacylhydrazine derivatives and assessed their insecticidal activities. The study indicated that 1,2,3-thiadiazoles could improve the activity of diacylhydrazines, aiding in pesticide development (Wang, Yang, Fan, Wu, Zhang, Mi, Wang, Zhang, Song, & Liu, 2011).

Safety And Hazards

While specific safety and hazard information for “N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester” is not available in the search results, it’s important to note that tert-butyl esters can pose thermal hazards. For instance, tert-butyl (2-ethylhexyl) monoperoxy carbonate, a related compound, is classified as a Class 2 hazardous substance with high explosion hazard . Therefore, it’s crucial to handle “N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester” with appropriate safety measures.

properties

IUPAC Name

tert-butyl N-(dimethylamino)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(6)9(4)5/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUXDBLOXYFXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441675
Record name N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester

CAS RN

232615-10-0
Record name N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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